N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide
Description
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide (CAS 15073-74-2) is an acetamide derivative with the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.31 g/mol . Structurally, it features a phenyl ring substituted with acetyloxy (AcO) and methoxy (MeO) groups at positions 4 and 3, respectively, along with a cyano (-CN) group and a methyl branch on the ethyl chain (Figure 1). This compound is classified as a Levodopa impurity, indicating its relevance in pharmaceutical quality control during the synthesis or degradation of Levodopa, a critical drug for Parkinson’s disease .
Properties
IUPAC Name |
[4-(2-acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)17-15(3,9-16)8-12-5-6-13(21-11(2)19)14(7-12)20-4/h5-7H,8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCUCUPDQICTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC(=O)C)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The precursor compound, diethyl-3-hydroxyglutaric acid, undergoes acetylation using acetic anhydride in the presence of pyridine. This step protects the hydroxyl group as an acetyl ester, yielding diethyl-3-acetoxyglutaric acid. The reaction proceeds at room temperature over 12 hours, with purification via extraction using ethyl acetate and washing with acidic and basic aqueous solutions.
Introduction of the Cyano Group
The cyano group is introduced through a nucleophilic substitution reaction. For example, a methoxyphenyl intermediate is treated with a cyanide source such as sodium cyanide or trimethylsilyl cyanide. Patent literature describes the use of hydrazoic acid (HN₃) salts to form azido intermediates, which are subsequently reduced to amines. The reduction step employs reagents like sodium borohydride in tetrahydrofuran (THF) at low temperatures (-65°C) to achieve diastereoselectivity.
Amidation and Final Assembly
The amine intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide moiety. The reaction conditions—including solvent choice (e.g., THF, methanol), temperature (room temperature to 60°C), and stoichiometry—are critical for optimizing yield.
The synthesis requires precise control over reaction conditions to avoid side reactions and ensure high purity. Below is a summary of critical parameters:
Protective Group Strategies
Protective groups are essential to prevent undesired reactions during synthesis. The acetyl group is widely used to protect hydroxyl and amine functionalities due to its stability under basic conditions and ease of removal. For instance, pig liver esterase selectively cleaves acetyl groups in phosphate buffer at pH 7.5, enabling regioselective deprotection. Alternatives like methoxymethyl (MOM) or 2-methoxyethoxymethyl (MEM) groups are also mentioned in patent literature but are less common for this compound.
Purification and Characterization
Crude products are purified via column chromatography on silica gel, with eluents such as ethyl acetate/hexane mixtures. Analytical techniques confirm structure and purity:
-
¹H-NMR (CDCl₃): Key signals include acetoxy protons at δ 2.05 ppm, methoxy groups at δ 3.85 ppm, and cyano-related protons at δ 2.60–3.00 ppm.
-
HPLC : Purity >98% is achieved using reverse-phase C18 columns with acetonitrile/water gradients.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. The use of tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction rates in biphasic systems. Solvent recovery systems for THF and methanol reduce environmental impact. Patent US10336749B2 highlights the importance of crystallizing intermediates to improve yield and purity, with acetone/isopropanol mixtures yielding high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The cyanopropyl group can be reduced to form primary amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the cyanopropyl group can produce primary amines.
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
One of the primary applications of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide is its role as an intermediate in the synthesis of L-α-methyldopa , a medication used to treat high blood pressure. The compound aids in the production of this important antihypertensive agent, which functions as a centrally acting alpha-2 adrenergic agonist. The synthesis pathway typically involves several steps where this compound serves as a crucial building block, enhancing the efficiency and yield of the overall process .
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this compound may exhibit anticonvulsant properties. The presence of specific functional groups, such as methoxy and acetyloxy moieties, can enhance the pharmacological activity against seizures. This suggests potential for development into therapeutic agents for epilepsy .
Antibacterial Properties
Research has shown that derivatives of this compound may possess antibacterial activity. The structural features that include aromatic rings and cyano groups are believed to contribute to this effect, making it a candidate for further studies aimed at developing new antibacterial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on how modifications to the chemical structure can enhance efficacy or reduce side effects. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against specific bacterial strains |
| Alteration of methoxy group position | Affects anticonvulsant efficacy |
These insights are essential for guiding future synthetic efforts and optimizing therapeutic profiles .
Case Studies and Research Findings
Several case studies highlight the utility of this compound in drug development:
- Synthesis of L-α-Methyldopa : A documented pathway demonstrates how this compound serves as an intermediate, showcasing its significance in producing effective antihypertensive medications.
- Anticonvulsant Research : Experimental models have tested various derivatives based on this compound, revealing promising results in seizure control comparable to established anticonvulsants like sodium valproate .
Mechanism of Action
The mechanism of action of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyanopropyl group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Pharmaceutical Analogs
- AMC3: Shares the acetamide core and cyano group with the target compound but incorporates a bromophenyl moiety and a pyridinone ring, which likely enhance its binding to Formyl Peptide Receptors (FPRs) for anti-inflammatory applications . The absence of acetyloxy/methoxy groups in AMC3 suggests divergent metabolic stability compared to the Levodopa-related target.
- In contrast, the target compound’s simpler phenyl ring may prioritize solubility for pharmaceutical impurity profiling.
Agrochemical Analogs
- Alachlor and related chloroacetamides (e.g., pretilachlor, dimethenamid) are optimized for herbicidal activity via chloro and alkoxy substituents that disrupt plant lipid biosynthesis . The target compound lacks chlorine, reducing its agrochemical relevance but aligning with pharmaceutical safety profiles.
Simpler Cyano-Acetamides
Research Findings and Implications
Pharmaceutical Role : The target compound’s status as a Levodopa impurity underscores the need for rigorous analytical methods to monitor its levels during drug manufacturing . Its acetyloxy and methoxy groups may arise from esterification or oxidation during synthesis.
Structural Determinants of Activity: The cyano group in both the target compound and AMC3 may contribute to electron-withdrawing effects, stabilizing intermediates or enhancing binding interactions . Substituent Polarity: The acetyloxy group increases hydrophilicity compared to chloro or trifluoromethyl groups in agrochemical/pharmaceutical analogs, influencing bioavailability .
Toxicological Considerations: Limited data on simpler cyano-acetamides highlight the need for detailed toxicity studies on the target compound, particularly regarding cyanide release under metabolic conditions.
Biological Activity
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide, with the CAS number 15073-74-2, is a compound that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- Physical State : Solid crystalline, white to light yellow color
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific enzymes, which can be critical in various therapeutic applications. For instance, studies have reported its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity :
- Anticancer Potential :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of various compounds, this compound demonstrated significant inhibition of AChE activity. This suggests potential therapeutic benefits in treating neurodegenerative disorders where cholinergic dysfunction is a hallmark .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound revealed that it effectively reduced oxidative stress markers in vitro. This property may be beneficial for preventing cellular damage associated with chronic diseases .
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines indicated that this compound could induce cell cycle arrest and apoptosis. These findings highlight its potential as a lead compound for developing novel anticancer therapies .
Q & A
Q. What are the common synthetic routes for N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A representative method involves stirring 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with potassium carbonate in DMF, followed by addition of a chloroacetylated intermediate. Reaction progress is monitored by TLC, and the product is isolated by precipitation in water . Optimization includes adjusting stoichiometry (e.g., 1.5 mol equivalents of potassium carbonate) and solvent choice (DMF for polar aprotic conditions). Post-synthesis purification may involve recrystallization or column chromatography.
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Purity is assessed via TLC (to confirm reaction completion) and HPLC for quantitative analysis. Structural integrity is confirmed using spectroscopic techniques :
Q. What preliminary biological activities have been reported, and what in vitro models are used for screening?
- Methodological Answer : Preliminary studies suggest potential antimicrobial and hypoglycemic activities. In vitro models include:
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
- Enzyme inhibition : α-Glucosidase assays to evaluate hypoglycemic potential, using acarbose as a positive control .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .
Advanced Research Questions
Q. What advanced spectroscopic or crystallographic techniques resolve conformational dynamics of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving 3D conformation. For example, crystals grown via slow evaporation (e.g., in toluene) are analyzed with a MoKα radiation source (λ = 0.71073 Å) at 100 K. Data collection with an Agilent SuperNova Dual diffractometer (detector resolution: 10.4041 pixels/mm) confirms space group (e.g., Pbca), unit cell parameters (e.g., a = 8.3321 Å, b = 19.4037 Å), and hydrogen-bonding networks stabilizing the crystal lattice .
Q. How does the substitution pattern on the phenyl ring influence biological activity, and what SAR studies exist?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Acetyloxy at C4 enhances metabolic stability but may reduce solubility.
- Methoxy at C3 contributes to π-π stacking with biological targets (e.g., enzyme active sites).
- Cyano and methyl groups on the ethyl chain modulate lipophilicity, affecting membrane permeability.
Comparative assays with analogs (e.g., replacing methoxy with hydroxyl or halogens) are performed to validate these effects .
Q. What strategies mitigate solubility issues in pharmacological assays due to the compound’s lipophilic groups?
- Methodological Answer : Strategies include:
Q. How are computational methods utilized to predict interaction targets, and what validation is performed?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to targets like TRP channels or α-glucosidase. Validation includes:
- In vitro binding assays : Surface plasmon resonance (SPR) to measure dissociation constants (Kd).
- Mutagenesis studies : Testing binding affinity with mutated receptor residues (e.g., TRPV1 mutants) .
Data Contradiction Analysis
- Synthetic Yields : reports yields of ~60–75% for similar acetamide derivatives, while other studies (e.g., ) note lower yields (~40–50%) due to steric hindrance from the cyano group. Resolution involves optimizing reaction time and temperature .
- Biological Activity : Discrepancies in antimicrobial potency (e.g., MIC values varying by >50% across studies) may arise from differences in bacterial strains or assay protocols. Standardization using CLSI guidelines is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
